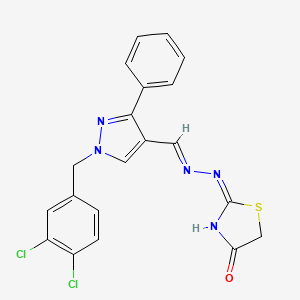![molecular formula C25H18F2N2O3 B6013387 2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide](/img/structure/B6013387.png)
2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide, also known as DFN-15, is a novel small molecule that has been synthesized and extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has shown promising results in various scientific research studies.
作用機序
2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide exerts its biological effects by binding to the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating various cellular processes. By activating PPAR-γ, 2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide modulates the expression of genes involved in inflammation, cancer, and neurodegeneration.
Biochemical and Physiological Effects:
2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell proliferation, inducing apoptosis, and improving cognitive function in animal models of neurodegenerative diseases. It has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
実験室実験の利点と制限
2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide has shown promising results in various scientific research studies, and several future directions can be explored to further understand its potential therapeutic applications. These include studying its effects on other cellular processes, exploring its potential use in combination with other drugs, and developing more efficient methods for administering the compound in vivo. Further research is needed to fully understand the potential of 2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide as a therapeutic agent.
合成法
2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide can be synthesized by a multi-step process involving the reaction of 2,6-difluoroanisole with 4-(1-naphthylamino)benzoic acid, followed by the coupling reaction with N,N-dimethylformamide dimethyl acetal. The final product is purified by column chromatography to obtain 2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide in high yield and purity.
科学的研究の応用
2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide has been extensively studied for its potential applications in various scientific research fields, including cancer research, inflammation, and neurodegenerative diseases. It has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 2-(difluoromethoxy)-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation. In addition, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-(difluoromethoxy)-N-[4-(naphthalen-1-ylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F2N2O3/c26-25(27)32-22-11-4-3-9-20(22)24(31)28-18-14-12-17(13-15-18)23(30)29-21-10-5-7-16-6-1-2-8-19(16)21/h1-15,25H,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOKSAPXNRAUFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N,N',N'-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide](/img/structure/B6013307.png)
![4-{1-[(4-methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6013320.png)

![1-[3-(4-methoxyphenyl)acryloyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6013329.png)
![2-[(4-hydroxy-1-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B6013335.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(2,5-dimethoxyphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6013338.png)

![3-[1-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-piperidinyl]pyridine](/img/structure/B6013351.png)
![1,1,1-trifluoro-2,3,4-pentanetrione 3-[(4-nitrophenyl)hydrazone]](/img/structure/B6013359.png)
![11-(4-chlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6013365.png)
![2-{1-cyclopentyl-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6013369.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methoxyphenyl)-2-methylpiperazine](/img/structure/B6013380.png)
![ethyl 1-[2-(3-chlorophenoxy)ethyl]piperidine-3-carboxylate hydrochloride](/img/structure/B6013399.png)
![3-(3,4-difluorophenyl)-5-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6013421.png)